(3-Bromophenyl)dimethylphosphine oxide
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Overview
Description
(3-Bromophenyl)dimethylphosphine oxide: is an organophosphorus compound with the molecular formula C8H10BrOP. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a dimethylphosphine oxide group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)dimethylphosphine oxide typically involves the reaction of a brominated phenyl compound with a dimethylphosphine oxide precursor. One common method includes the use of a three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar. The reaction mixture is charged with boronic ester and bromophenyldialkylphosphine oxide under an inert atmosphere, such as argon .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phosphine oxide group can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki and Stille couplings, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylphosphine oxides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(3-Bromophenyl)dimethylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism by which (3-Bromophenyl)dimethylphosphine oxide exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The bromine atom and phosphine oxide group provide sites for interaction with various molecular targets, facilitating reactions and influencing pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)dimethylphosphine oxide
- (2-Bromophenyl)dimethylphosphine oxide
- (3-Chlorophenyl)dimethylphosphine oxide
Uniqueness
(3-Bromophenyl)dimethylphosphine oxide is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1-bromo-3-dimethylphosphorylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVCDNNDYJHWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60398-84-7 |
Source
|
Record name | 1-bromo-3-(dimethylphosphoryl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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